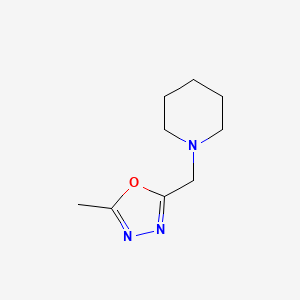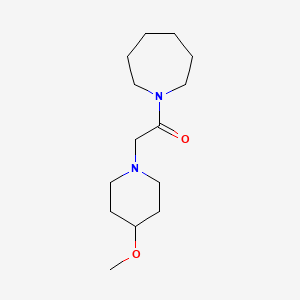
1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone, also known as A-401, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone is not fully understood. However, it is believed to modulate the activity of the endocannabinoid system, which plays a crucial role in various physiological processes, such as pain perception, mood regulation, and appetite. 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to inhibit the reuptake of the endocannabinoid anandamide, leading to increased levels of this neurotransmitter in the brain. This, in turn, can result in the activation of cannabinoid receptors, which can produce various physiological effects.
Biochemical and Physiological Effects:
1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to produce various biochemical and physiological effects in animal models. It has been found to reduce seizures in rats, suggesting its potential as an anticonvulsant. Additionally, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to increase the time spent in the open arms of a maze in mice, indicating its potential as an anxiolytic. Furthermore, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to reduce pain sensitivity in rats, suggesting its potential as an analgesic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its purity and yield can be determined through various analytical techniques. Additionally, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to produce consistent results across different animal models, making it a reliable tool for scientific research. However, there are also some limitations to using 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone in laboratory experiments. For example, its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, the effects of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone can vary depending on the dose and route of administration, making it important to carefully control these variables in experiments.
Direcciones Futuras
There are several future directions for research on 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone. One area of interest is the potential use of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone as a treatment for addiction. Further studies are needed to determine the optimal dose and route of administration of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone for this purpose. Additionally, more research is needed to fully understand the mechanism of action of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone and its effects on the endocannabinoid system. This could lead to the development of novel drugs that target this system for various therapeutic applications. Finally, more research is needed to determine the safety and efficacy of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone in humans, which could pave the way for its use as a therapeutic agent in clinical settings.
In conclusion, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone is a chemical compound that has shown promise for its potential therapeutic applications in various fields of science. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone for various therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone involves the reaction between azepane and 4-methoxypiperidine, followed by the addition of ethanone. This results in the formation of a white crystalline powder, which can be purified through recrystallization. The purity and yield of 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone can be determined through various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been studied for its potential therapeutic applications in various fields of science. It has been found to exhibit anticonvulsant, antidepressant, and analgesic properties. Furthermore, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been shown to have potential as a treatment for addiction, as it can reduce drug-seeking behavior in animal models. Additionally, 1-(Azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone has been studied for its potential use as a tool for studying the role of the endocannabinoid system in the brain.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(4-methoxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-18-13-6-10-15(11-7-13)12-14(17)16-8-4-2-3-5-9-16/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAUTQVCYQTGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

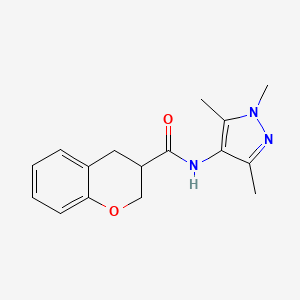
![N-[3-(dimethylamino)-3-oxopropyl]-2-methyl-2,3-dihydroindole-1-carboxamide](/img/structure/B7565540.png)
![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)
![1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)
![2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7565585.png)
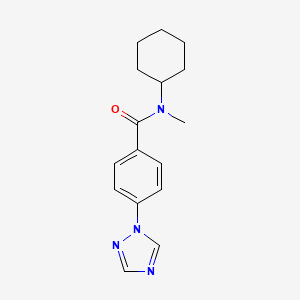
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]butan-1-one](/img/structure/B7565594.png)
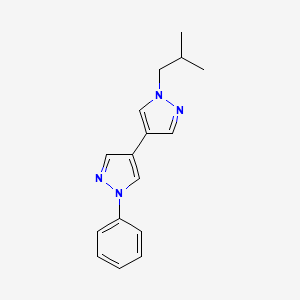
![2-[3-[[[3-chloro-5-(piperidine-1-carbonyl)pyridin-2-yl]amino]methyl]phenoxy]-N,N-dimethylacetamide](/img/structure/B7565625.png)
![1-[4-[2-[(2-Phenylquinazolin-4-yl)amino]ethyl]piperazin-1-yl]ethanone](/img/structure/B7565630.png)
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methylphenyl)sulfanylethanone](/img/structure/B7565631.png)
